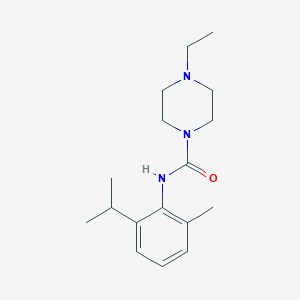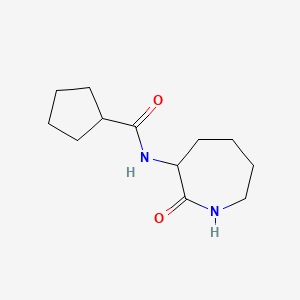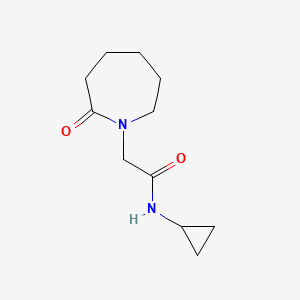![molecular formula C14H13ClN2O B7512891 N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512891.png)
N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide, also known as ML204, is a potent and selective blocker of the inward rectifier potassium channel Kir2.3. It has gained attention in the scientific community due to its potential applications in treating various diseases that involve Kir2.3 channels.
Mécanisme D'action
N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide acts as a selective blocker of Kir2.3 channels, which are responsible for regulating potassium ion flow across the cell membrane. By inhibiting these channels, N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide can alter the resting membrane potential of cells and affect their excitability. This mechanism of action has potential therapeutic implications in diseases where Kir2.3 channels are involved, such as cardiac arrhythmias and epilepsy.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been shown to affect the electrophysiological properties of cells by altering their resting membrane potential. It has also been found to have anti-inflammatory effects in models of neuropathic pain. Additionally, N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide in lab experiments is its selectivity for Kir2.3 channels, which allows for specific targeting of these channels without affecting other ion channels. However, one limitation of using N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide. One area of interest is its potential therapeutic applications in diseases such as epilepsy and neuropathic pain. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide and its effects on other ion channels. Finally, the development of more soluble derivatives of N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide could potentially overcome some of the limitations associated with its use in lab experiments.
Méthodes De Synthèse
The synthesis of N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide involves a three-step process starting with the reaction of 2-chlorobenzylamine with 4-pyridinecarboxylic acid. The resulting intermediate is then treated with methyl iodide to form N-methyl derivative, which is further reacted with thionyl chloride to obtain the final product.
Applications De Recherche Scientifique
N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiac arrhythmias, epilepsy, and neuropathic pain. It has been shown to inhibit Kir2.3 channels, which are involved in regulating the resting membrane potential of cells. N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide has also been found to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-12-4-2-3-5-13(12)15)14(18)11-6-8-16-9-7-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQLKNOSPBLFDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512813.png)





![N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512861.png)

![N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512876.png)
![1-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-3-[6-(dimethylamino)pyridin-3-yl]urea](/img/structure/B7512877.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7512885.png)


![N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512914.png)